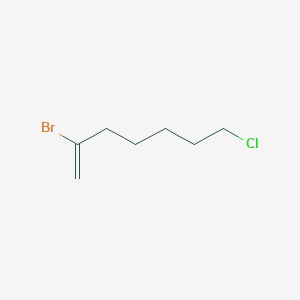

2-Bromo-7-chloro-1-heptene

Description

Contextualization of Halogenated Alkenes in Contemporary Organic Chemistry

Halogenated alkenes, organic compounds containing at least one carbon-carbon double bond and one or more halogen atoms, are fundamental components in the toolkit of contemporary organic chemistry. These compounds are a subset of the broader class of halocarbons. wikipedia.org Their utility stems from the unique reactivity imparted by the combination of the alkene functional group and the carbon-halogen bond. Halogenation is a common method for synthesizing these molecules, involving the addition of halogens like chlorine or bromine across a double bond. organicchemistrytutor.comchemistrysteps.comleah4sci.com This process typically results in vicinal dihalides, where halogen atoms are attached to adjacent carbons. chemistrysteps.com

The reactivity of halogenated alkenes allows them to serve as versatile intermediates in a wide array of synthetic transformations. They readily undergo reactions such as nucleophilic substitution, where the halogen acts as a leaving group, and elimination reactions to form alkynes. wikipedia.orgcymitquimica.com Furthermore, they are crucial substrates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The nature of the halogen and its position on the alkene chain significantly influence the molecule's reactivity, polarity, and physical properties. cymitquimica.com While some halogenated compounds have raised environmental concerns, their careful handling and disposal allow for their continued and invaluable use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgpressbooks.pub

Structural Features and Unique Reactivity Determinants of 2-Bromo-7-chloro-1-heptene

This compound is a dihalogenated alkene with the molecular formula C₇H₁₂BrCl. cymitquimica.comchembk.com Its structure is defined by a seven-carbon chain featuring a terminal double bond between the first and second carbon atoms (a vinyl group). A bromine atom is attached to the second carbon, while a chlorine atom is located at the terminal seventh position.

The unique reactivity of this compound is determined by the interplay of its distinct functional groups: a vinyl bromide and a primary alkyl chloride, separated by a flexible five-carbon saturated chain.

Vinyl Bromide Group: The bromine atom directly attached to the sp²-hybridized carbon of the double bond influences the bond's nucleophilicity. The electron-withdrawing nature of the halogen makes the double bond less reactive towards electrophilic addition compared to a simple alkene. quora.com However, this group is a key handle for various cross-coupling reactions.

Primary Alkyl Chloride Group: The chlorine atom at the end of the pentyl chain is attached to a primary sp³-hybridized carbon. This site is susceptible to nucleophilic substitution reactions (Sₙ2).

Differential Halogen Reactivity: The presence of both bromine and chlorine provides an opportunity for selective or sequential reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many catalytic cycles, such as palladium-catalyzed cross-couplings, allowing for chemoselective functionalization.

Alkene Double Bond: The terminal double bond can participate in various addition reactions, although its reactivity is modulated by the adjacent bromine. cymitquimica.com

This combination of features makes this compound a valuable intermediate, capable of undergoing a range of transformations at different sites within the molecule, including nucleophilic substitutions, eliminations, and metal-catalyzed bond formations. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 485320-15-8 | cymitquimica.comchembk.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₂BrCl | cymitquimica.comchembk.comnih.gov |

| Molecular Weight | 211.53 g/mol | cymitquimica.comchembk.com |

Historical Development and Significance of Dihaloalkenes in Synthetic Transformations

The study of halogenated hydrocarbons dates back centuries, with systematic synthesis methods emerging in the 19th century alongside the foundational development of organic chemistry. wikipedia.org Within this class, dihaloalkenes have become particularly significant as versatile and powerful building blocks for constructing complex molecular architectures. thieme-connect.comthieme-connect.com

The synthetic value of dihaloalkenes lies in their ability to undergo difunctionalization. thieme-connect.com Early methods for their synthesis often involved the halogenation of alkynes. masterorganicchemistry.combritannica.com This reaction can be controlled to add one equivalent of a halogen (such as Br₂ or Cl₂) across the triple bond to yield a dihaloalkene. britannica.com However, achieving selectivity and stopping the reaction at the alkene stage without further addition to form a tetrahaloalkane presented a significant challenge. quora.commasterorganicchemistry.com

The advent of modern transition-metal catalysis revolutionized the use of dihaloalkenes. These compounds are excellent electrophilic partners in cross-coupling reactions, allowing for the sequential and stereoselective formation of C-C and C-heteroatom bonds. thieme-connect.comthieme-connect.com This capability makes it possible to introduce different functional groups at each of the halogenated positions, providing a pathway to stereodefined polysubstituted alkenes, which are common motifs in natural products and pharmaceuticals. thieme-connect.com Their development as key synthetic intermediates underscores a major theme in organic chemistry: the strategic use of simple, reactive scaffolds to enable the efficient and controlled synthesis of complex target molecules. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-chlorohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrCl/c1-7(8)5-3-2-4-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMGSYMNJLSGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641084 | |

| Record name | 2-Bromo-7-chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-15-8 | |

| Record name | 2-Bromo-7-chlorohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Chemical Transformations Involving 2 Bromo 7 Chloro 1 Heptene

Nucleophilic Substitution Processes at Bromine and Chlorine Centers

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In the case of 2-bromo-7-chloro-1-heptene, both the bromine and chlorine atoms can potentially act as leaving groups. However, their reactivity is significantly influenced by their bonding environment.

Unimolecular (SᵢN1) and Bimolecular (SᵢN2) Mechanistic Pathways

The substitution of a halogen can proceed through two primary mechanisms: the unimolecular SᵢN1 pathway and the bimolecular SᵢN2 pathway.

The SᵢN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored for unhindered carbon centers, such as primary and methyl halides.

The SᵢN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This pathway is favored for substrates that can form stable carbocations, such as tertiary, allylic, and benzylic halides. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of retention and inversion of stereochemistry, often resulting in racemization if the carbon center is chiral.

For this compound, the primary alkyl chloride at the C-7 position is a prime candidate for the SᵢN2 mechanism, especially with strong nucleophiles. The vinylic bromide at the C-2 position, however, is generally unreactive towards both SᵢN1 and SᵢN2 reactions. doubtnut.comquora.comyoutube.comyoutube.com An SᵢN1 reaction at this position would require the formation of a highly unstable vinyl cation. youtube.comyoutube.com An SᵢN2 reaction is hindered by the high electron density of the double bond, which repels the incoming nucleophile, and the steric hindrance preventing backside attack. quora.comyoutube.comyoutube.com

The following interactive table illustrates the expected relative rates of SᵢN2 reactions for different types of alkyl halides, highlighting the suitability of the primary chloride in this compound for this pathway.

| Substrate Type | Relative Rate of SᵢN2 Reaction |

| Methyl Halide | ~30 |

| Primary Halide (e.g., -CH₂Cl) | 1 |

| Secondary Halide | ~0.03 |

| Tertiary Halide | ~0 |

| Vinylic Halide (e.g., C=C-Br) | ~0 |

Note: The data presented is a generalized representation based on typical alkyl halide reactivity and is intended for illustrative purposes.

Competitive Reactivity Between Bromine and Chlorine as Leaving Groups

In principle, both bromine and chlorine can be displaced by a nucleophile. The efficiency of a leaving group is related to its ability to stabilize the negative charge it acquires upon departure. Generally, weaker bases are better leaving groups. Consequently, the leaving group ability of the halogens follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to the larger size and greater polarizability of the heavier halogens, which allows them to better distribute the negative charge.

Based on this trend, the bromide ion is a better leaving group than the chloride ion. However, in this compound, the bromine is attached to an sp²-hybridized carbon, while the chlorine is attached to an sp³-hybridized carbon. As discussed, the C(sp²)-Br bond is significantly stronger and less susceptible to nucleophilic attack than the C(sp³)-Cl bond. Therefore, despite bromine being a better leaving group in principle, the electronic and steric factors at the vinylic position render it largely unreactive under typical nucleophilic substitution conditions. Nucleophilic substitution will overwhelmingly occur at the C-7 position, displacing the chloride.

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SᵢN2 reactions are stereospecific and proceed with a complete inversion of configuration at the reacting carbon center. libretexts.orgchemicalnote.combyjus.comlibretexts.orgchemistrysteps.com This is a direct consequence of the backside attack of the nucleophile. If the C-7 carbon of this compound were a chiral center (for instance, if a substituent were present on the alkyl chain), an SᵢN2 reaction at this position would lead to the formation of a product with the opposite stereochemistry.

SᵢN1 reactions , on the other hand, lead to racemization (a mixture of retention and inversion of configuration) if the reaction occurs at a chiral center. chemicalnote.com This is because the nucleophile can attack the planar carbocation intermediate from either side with roughly equal probability.

Given that nucleophilic substitution in this compound is expected to occur exclusively at the primary C-7 position via an SᵢN2 mechanism, the reaction would proceed with inversion of configuration if C-7 were a stereocenter.

Elimination Reactions for Olefin Generation from this compound Derivatives

Elimination reactions are another major class of reactions for alkyl halides, leading to the formation of alkenes. These reactions typically occur in the presence of a base. For this compound, elimination would primarily involve the removal of hydrogen chloride (HCl) from the alkyl chain, as the vinylic bromide is not prone to elimination under standard conditions.

Unimolecular (E1) and Bimolecular (E2) Mechanistic Pathways

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) and bimolecular (E2) pathways.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. The rate of an E2 reaction depends on the concentration of both the substrate and the base. This mechanism is favored by strong, sterically hindered bases.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the same rate-determining step as the SᵢN1 reaction: the formation of a carbocation. In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. The E1 mechanism often competes with the SᵢN1 mechanism and is favored by high temperatures and the use of non-nucleophilic, weak bases.

For the primary alkyl chloride in this compound, the E2 pathway is more likely, especially with a strong base. The E1 pathway is disfavored because it would require the formation of a relatively unstable primary carbocation.

Regioselectivity in Elimination Products: Zaitsev vs. Hofmann Rule

When an alkyl halide has two or more different types of β-hydrogens (hydrogens on carbons adjacent to the carbon with the leaving group), the elimination reaction can lead to the formation of different regioisomeric alkenes. The regioselectivity of these reactions is generally governed by two empirical rules: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule states that the major product of an elimination reaction is the more substituted (and therefore more stable) alkene. chemistrysteps.comchadsprep.commasterorganicchemistry.comlibretexts.org This is the typical outcome for most E1 and E2 reactions.

Hofmann's Rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.comlibretexts.orgwikipedia.org This outcome is favored when using a sterically bulky base or when the leaving group is poor (such as fluoride) or very bulky (such as a quaternary ammonium (B1175870) salt). masterorganicchemistry.comlibretexts.orgwikipedia.org The bulky base has an easier time accessing the sterically less hindered proton, leading to the less substituted alkene.

In the case of this compound, elimination of HCl would involve the removal of a proton from either C-6 or C-8 (which is not present in this molecule). Therefore, elimination can only occur by removal of a proton from C-6, leading to the formation of 2-bromo-1,6-heptadiene. However, if we consider a derivative where there are β-hydrogens on both sides of the C-Cl bond, the regioselectivity would come into play.

The following interactive table provides an illustrative example of how the choice of base can influence the product distribution in an E2 reaction of a hypothetical 2-chloroheptane, demonstrating the Zaitsev versus Hofmann rule.

| Substrate | Base | Major Product (Zaitsev) | Minor Product (Hofmann) |

| 2-Chloroheptane | Sodium Ethoxide (NaOEt) | Hept-2-ene (~80%) | Hept-1-ene (~20%) |

| 2-Chloroheptane | Potassium tert-Butoxide (t-BuOK) | Hept-2-ene (~30%) | Hept-1-ene (~70%) |

Note: The data presented is based on typical product distributions for E2 reactions and is intended for illustrative purposes.

Stereochemical Aspects of Elimination Reactions

Elimination reactions of this compound can theoretically proceed through different pathways, with the E2 mechanism being of particular interest due to its stringent stereochemical requirements. The E2 reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. For this reaction to occur, the proton being abstracted and the leaving group must be in an anti-periplanar conformation. pressbooks.pub

In the case of this compound, elimination involving the vinyl bromine is unlikely under standard E2 conditions as it would require the removal of a proton from an sp2 hybridized carbon, which is less acidic than a proton on an sp3 hybridized carbon. Furthermore, the geometry of the double bond restricts free rotation, making the required anti-periplanar arrangement for an E2 elimination difficult to achieve.

However, if we consider the chloroalkane portion of the molecule, an E2 elimination is plausible. The chlorine atom is at the 7-position, and an E2 reaction would involve the abstraction of a proton from the 6-position. The stereochemical outcome of such a reaction is dictated by the conformation of the carbon chain at the moment of the reaction. For the C-H bond at C-6 and the C-Cl bond at C-7 to be anti-periplanar, the molecule must adopt a specific staggered conformation. The resulting product would be 2-bromo-1,6-heptadiene. Given that there is free rotation around the C6-C7 single bond, achieving the necessary anti-periplanar arrangement is feasible. If a chiral center were present in the vicinity, the stereochemistry of the starting material would dictate the stereochemistry of the newly formed double bond. jove.com

It is important to note that for many acyclic systems, if there are two beta-hydrogens, both E and Z isomers of the resulting alkene can be formed, with the more stable trans (E) isomer generally being the major product due to a lower energy transition state. libretexts.org

Electrophilic and Radical Addition Reactions to the Alkene Moiety of this compound

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals.

The addition of hydrogen halides (HX) to the terminal double bond of this compound is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the double bond to form the more stable carbocation. In the case of this compound, protonation of C1 (the terminal carbon with two hydrogens) leads to a secondary carbocation at C2, which is stabilized by the adjacent alkyl chain. Protonation of C2 would lead to a primary carbocation at C1, which is significantly less stable. Consequently, the halide ion will then attack the more substituted C2 carbon.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product (Markovnikov Addition) |

| HCl | 2-Bromo-2,7-dichloro-1-heptane |

| HBr | 2,2-Dibromo-7-chloro-1-heptane |

| HI | 2-Bromo-7-chloro-2-iodo-1-heptane |

In contrast, under conditions that favor a radical mechanism, such as in the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov pathway. chemistrysteps.compharmaguideline.com The reaction is initiated by the formation of a bromine radical, which then adds to the terminal alkene. The addition occurs in a way that generates the more stable radical intermediate. Addition of the bromine radical to C1 results in a secondary radical at C2, whereas addition to C2 would yield a less stable primary radical at C1. Therefore, the bromine radical adds to the less substituted carbon (C1), and the hydrogen atom is subsequently abstracted from HBr by the radical at C2. ucalgary.calibretexts.org

Table 2: Predicted Product of Radical Addition of HBr to this compound

| Reagent | Conditions | Predicted Major Product (Anti-Markovnikov Addition) |

| HBr | Peroxides (e.g., ROOR) | 1,2-Dibromo-7-chloroheptane |

It is noteworthy that this anti-Markovnikov addition is generally specific to HBr; the radical addition of HCl and HI is not as efficient. libretexts.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. scribd.com The alkene moiety of this compound can participate in cycloaddition reactions, a class of pericyclic reactions. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In a hypothetical Diels-Alder reaction, this compound would act as the dienophile (the 2π electron component). For a successful reaction, it would need to react with a conjugated diene (the 4π electron component). The presence of the electron-withdrawing bromine atom on the double bond can influence the reactivity of the dienophile.

Another type of cycloaddition is the [2+2] cycloaddition, which typically requires photochemical activation. wikipedia.org For instance, under UV irradiation, this compound could potentially dimerize or react with another alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions are governed by the principles of orbital symmetry. libretexts.org

1,3-dipolar cycloadditions represent another pathway where the alkene can react with a 1,3-dipole (a molecule with a three-atom π-system and four π-electrons) to form a five-membered heterocyclic ring. chemistrytalk.org The specific nature of the 1,3-dipole would determine the structure of the resulting ring.

As discussed in the context of anti-Markovnikov addition, radical intermediates play a key role in the chemistry of this compound. The stability of the radical intermediate dictates the regiochemical outcome of radical additions. The order of radical stability is tertiary > secondary > primary, which is why the bromine radical in the anti-Markovnikov addition of HBr adds to the terminal carbon to generate the more stable secondary radical. chemistrysteps.com

Beyond addition reactions, radical intermediates can also be involved in substitution reactions. For example, under certain conditions, a radical initiator could lead to the abstraction of a hydrogen atom from the alkyl chain, creating a carbon-centered radical. This radical could then participate in further reactions, such as reaction with a halogen to form a di- or tri-halogenated product. The position of the initial hydrogen abstraction would be influenced by the relative stability of the resulting radical.

Chemoselectivity and Regioselectivity Considerations in Multifunctional this compound Reactions

The presence of three distinct reactive sites—the vinyl bromide, the terminal alkene, and the primary alkyl chloride—makes chemoselectivity a critical consideration in the reactions of this compound.

The reactivity of the different functional groups in this compound varies significantly depending on the reaction conditions.

Alkene Moiety: The electron-rich double bond is the most likely site for electrophilic and radical additions. As detailed above, these reactions can be highly regioselective.

Vinyl Bromide: The C-Br bond at the sp2 hybridized carbon is generally less reactive in nucleophilic substitution reactions compared to a C-Br bond at an sp3 hybridized carbon. Vinylic halides are known to be unreactive towards SN1 and SN2 reactions. However, they can participate in reactions such as Heck and Suzuki couplings, which proceed via organometallic intermediates.

Primary Alkyl Chloride: The C-Cl bond at the 7-position is a primary alkyl halide. This site is susceptible to nucleophilic substitution, likely proceeding through an SN2 mechanism with a strong nucleophile. It can also undergo E2 elimination with a strong, sterically hindered base. msu.edu

The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, a strong nucleophile in a polar aprotic solvent would likely favor an SN2 reaction at the C-7 position, leaving the alkene and vinyl bromide untouched. Conversely, an electrophilic reagent like HBr in a non-polar solvent would preferentially add across the double bond.

Table 3: Predicted Chemoselective Reactions of this compound

| Reagent/Conditions | Reactive Site | Predicted Major Reaction Type | Predicted Product |

| HBr (dark, no peroxides) | Alkene | Electrophilic Addition | 2,2-Dibromo-7-chloroheptane |

| HBr, ROOR, hv | Alkene | Radical Addition | 1,2-Dibromo-7-chloroheptane |

| NaCN, DMSO | C-Cl | SN2 Substitution | 2-Bromo-7-cyano-1-heptene |

| t-BuOK, heat | C-H at C6, C-Cl at C7 | E2 Elimination | 2-Bromo-1,6-heptadiene |

This differential reactivity allows for the selective functionalization of this compound, making it a potentially useful building block in organic synthesis.

Influence of Reaction Conditions and Catalysis on Pathway Selection

The chemical behavior of this compound is governed by the differential reactivity of its functional groups: the carbon-bromine bond, the carbon-chlorine bond, and the carbon-carbon double bond. The selection of a particular reaction pathway over others is a nuanced process, influenced by a multitude of factors including the choice of catalyst, solvent, temperature, and the nature of the reacting substrate.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the difference in bond dissociation energies between the C-Br and C-Cl bonds allows for selective activation. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst.

For instance, in a Suzuki coupling reaction, a palladium(0) catalyst can selectively insert into the C-Br bond, leaving the C-Cl bond and the double bond intact. The choice of ligand on the palladium catalyst is crucial in tuning the reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and subsequent steps of the catalytic cycle. The reaction conditions, such as the base used and the solvent system, also play a critical role. A milder base might be insufficient to facilitate transmetalation, while a stronger base could lead to side reactions.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Major Product |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 7-chloro-2-aryl-1-heptene |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 7-chloro-2-aryl-1-heptene |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The primary alkyl chloride at the 7-position and the vinylic bromide at the 2-position of this compound exhibit different susceptibilities to nucleophilic attack and elimination reactions. The outcome of such reactions is highly dependent on the nature of the nucleophile/base and the reaction temperature.

A strong, non-hindered nucleophile will favor an Sₙ2 reaction at the primary carbon bearing the chlorine atom, especially at lower temperatures. In contrast, a bulky, strong base will promote an E2 elimination reaction, potentially leading to the formation of a diene. The choice of solvent is also critical; polar aprotic solvents tend to favor Sₙ2 reactions, while polar protic solvents can facilitate both Sₙ1 and E1 pathways, although these are less likely for a primary halide.

| Nucleophile/Base | Solvent | Temperature (°C) | Predominant Pathway |

| NaN₃ | DMF | 25 | Sₙ2 at C-7 |

| KOtBu | t-BuOH | 80 | E2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The terminal double bond in this compound can undergo a variety of addition reactions. The regioselectivity of these additions is influenced by both electronic and steric factors, and can be controlled through the choice of reagents and catalysts. For example, hydroboration-oxidation will lead to the anti-Markovnikov addition of a hydroxyl group, while acid-catalyzed hydration will yield the Markovnikov product.

The presence of the bromine and chlorine atoms can also influence the reactivity of the double bond. The electron-withdrawing nature of the halogens can decrease the nucleophilicity of the alkene, potentially requiring more forcing conditions for certain electrophilic additions.

Derivatization and Advanced Synthetic Utility of 2 Bromo 7 Chloro 1 Heptene

Exploiting Differentiated Halogen Reactivity for Selective Transformations

The significant difference in the reactivity of the vinyl bromide and the primary alkyl chloride is the cornerstone of the synthetic potential of 2-Bromo-7-chloro-1-heptene. The carbon-bromine bond at the sp²-hybridized carbon is known to be more reactive in certain catalytic cycles, such as palladium-catalyzed cross-coupling reactions, compared to the carbon-chlorine bond at the sp³-hybridized carbon. This disparity allows for a stepwise and site-selective functionalization of the molecule.

Selective Cross-Coupling Reactions at Bromine or Chlorine Centers

The vinyl bromide moiety is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it should be possible to achieve selective coupling at the C-Br bond while leaving the C-Cl bond intact. For instance, a Suzuki coupling with an arylboronic acid could introduce an aryl group at the 2-position, leading to the formation of a substituted 7-chloro-1-aryl-1-heptene.

Conversely, the primary alkyl chloride can be targeted for nucleophilic substitution reactions. While less reactive than its bromide or iodide counterparts, it can react with a range of nucleophiles, particularly with the assistance of a catalyst or under forcing conditions. This allows for the introduction of functionalities such as azides, cyanides, or protected alcohols at the 7-position. The challenge and opportunity lie in developing reaction conditions that allow for the selective activation of one halogen over the other, enabling a programmed, sequential introduction of different molecular fragments.

| Reaction Type | Targeted Halogen | Potential Reagent | Expected Product Moiety |

| Suzuki Coupling | Bromine | Arylboronic acid | 2-Aryl-1-heptene |

| Sonogashira Coupling | Bromine | Terminal alkyne | 2-Alkynyl-1-heptene |

| Nucleophilic Substitution | Chlorine | Sodium azide | 7-Azido-2-bromo-1-heptene |

Sequential Functionalization via Organometallic Intermediates

The differential reactivity of the two halogen atoms can be further exploited through the formation of organometallic intermediates. For example, a Grignard reagent could potentially be formed selectively at the more reactive C-Br bond under carefully controlled conditions. This organometallic species could then be reacted with a variety of electrophiles, such as aldehydes, ketones, or esters, to introduce a new carbon-carbon bond at the 2-position.

Following the initial functionalization at the bromine center, the less reactive chlorine atom can then be activated for a subsequent transformation. This could involve a second, different cross-coupling reaction or a nucleophilic substitution, allowing for a divergent synthesis of a wide array of disubstituted heptene (B3026448) derivatives. This sequential approach offers a powerful strategy for building molecular complexity from a simple starting material.

Synthesis of Polyfunctionalized Organic Molecules from this compound

Beyond the reactivity of the halogen atoms, the terminal alkene provides another handle for introducing additional functionality, further expanding the synthetic utility of this compound.

Introduction of Additional Functional Groups via Alkene Reactivity

The double bond can undergo a variety of classic alkene transformations. For instance, epoxidation would yield an oxirane, which can be opened by nucleophiles to introduce two new functional groups with defined stereochemistry. Dihydroxylation could produce a diol, and ozonolysis would cleave the double bond to yield a shorter-chain aldehyde. These transformations can be performed before or after the functionalization of the halogenated centers, providing a high degree of synthetic flexibility.

| Alkene Reaction | Reagent | Resulting Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ozonolysis | O₃, then DMS | Aldehyde |

Synthesis of Cyclic and Heterocyclic Compounds

The linear seven-carbon chain of this compound, equipped with reactive handles at both ends and in the interior, makes it an excellent precursor for the synthesis of cyclic and heterocyclic compounds. For example, after sequential functionalization to introduce appropriate nucleophilic and electrophilic centers, an intramolecular reaction could be triggered to form a carbocycle or a heterocycle. An intramolecular Heck reaction, for instance, could be envisioned following the introduction of an aryl group at the 2-position, leading to the formation of a fused ring system. Similarly, the introduction of a nitrogen or oxygen nucleophile at one end and an appropriate electrophile at the other could facilitate the synthesis of various heterocyclic structures.

Comparative Reactivity Analysis with Structural Analogues

To fully appreciate the synthetic potential of this compound, it is instructive to compare its predicted reactivity with that of its structural analogues. For instance, a comparison with 1,7-dichlorohept-1-ene would highlight the enhanced reactivity of the vinyl bromide in cross-coupling reactions. Similarly, a comparison with 2,7-dibromo-1-heptene would underscore the challenge and importance of achieving selective functionalization when two halogens of the same type are present. The unique combination of a vinyl bromide and a primary alkyl chloride in this compound is what theoretically endows it with a distinct and advantageous reactivity profile for the controlled, stepwise synthesis of complex molecules.

Impact of Halogen Identity and Position on Reaction Pathways (e.g., 2-Bromo-1-heptene (B1279110), 7-Chloro-1-heptene, 7-Bromo-1-heptene)

The chemical behavior of this compound is best understood by comparing it to simpler, related molecules such as 2-bromo-1-heptene, 7-chloro-1-heptene, and 7-bromo-1-heptene (B130210). Each of these compounds isolates one of the key reactive features of the target molecule, providing insight into the chemoselectivity of potential derivatization reactions.

The vinylic C-Br bond at the 2-position and the primary C-Cl bond at the 7-position exhibit fundamentally different reactivities. The vinyl bromide is generally less reactive in traditional nucleophilic substitution reactions (S_N1 and S_N2) due to the high energy of the vinylic carbocation intermediate and the increased strength of the sp² C-Br bond. However, it is well-suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), which are powerful methods for forming new carbon-carbon bonds.

In contrast, the primary alkyl chloride at the 7-position is a classic substrate for S_N2 reactions with a wide range of nucleophiles. The reactivity of this site is analogous to that of 7-chloro-1-heptene. The identity of the halogen at this terminal position plays a crucial role, as bromide is a better leaving group than chloride due to its lower bond strength and greater polarizability. Consequently, the primary C-Br bond in 7-bromo-1-heptene is more susceptible to nucleophilic substitution than the C-Cl bond in 7-chloro-1-heptene. innospk.com This difference allows for selective reactions at the terminal position based on the choice of nucleophile and reaction conditions. For instance, 7-bromo-1-heptene is a versatile alkylating agent used in the synthesis of complex molecules and materials. innospk.com

The double bond at the 1-position in all these compounds can undergo electrophilic addition reactions. libretexts.orglibretexts.org However, the presence of the electron-withdrawing bromine atom directly on the double bond in this compound and 2-bromo-1-heptene deactivates the π-system towards electrophilic attack compared to 7-chloro-1-heptene or 7-bromo-1-heptene.

Below is an interactive data table summarizing the expected primary reaction pathways for these compounds.

| Compound | Key Functional Group(s) | Primary Reaction Pathway(s) | Notes |

| This compound | Vinyl Bromide, Primary Alkyl Chloride | Cross-coupling at C2; S_N2 at C7 | Offers potential for sequential, site-selective reactions. |

| 2-Bromo-1-heptene | Vinyl Bromide | Cross-coupling reactions | Lacks the alkyl halide for S_N2 reactions. |

| 7-Chloro-1-heptene | Primary Alkyl Chloride | S_N2 reactions | The C-Cl bond is less reactive than a C-Br bond. |

| 7-Bromo-1-heptene | Primary Alkyl Bromide | S_N2 reactions | Bromide is a better leaving group than chloride, enhancing reactivity. innospk.com |

Steric and Electronic Effects in Halogenated Heptene Systems

The regioselectivity and rate of reactions involving halogenated heptenes are governed by a combination of steric and electronic effects. These factors determine the accessibility of the reactive centers and the stability of reaction intermediates and transition states.

Electronic Effects: The primary electronic effect exerted by the halogen atoms is the electron-withdrawing inductive effect (-I effect), which arises from their high electronegativity relative to carbon. embibe.com This effect is most pronounced on the carbon atom directly bonded to the halogen and diminishes along the carbon chain.

In this compound:

The bromine atom at C2 significantly polarizes the C-Br bond and reduces the electron density of the C1=C2 double bond. This deactivation makes the alkene less nucleophilic and thus less reactive towards electrophiles compared to a non-halogenated alkene.

The chlorine atom at C7 creates a strong dipole in the C-Cl bond, rendering C7 electrophilic and susceptible to attack by nucleophiles.

Comparison with Model Compounds:

In 7-chloro-1-heptene and 7-bromo-1-heptene, the halogen's inductive effect is transmitted through the sigma bonds, making the terminal carbon electrophilic. The greater electronegativity of chlorine compared to bromine would suggest a more polarized C-Cl bond. However, the superior leaving group ability of bromide often dominates the reactivity in nucleophilic substitutions. innospk.com

The delocalization of electrons through resonance (or mesomeric effect) is also a consideration for vinylic halides. The lone pairs on the bromine atom in 2-bromo-1-heptene can be delocalized into the π-system of the double bond, which slightly counteracts the inductive effect but also strengthens the C-Br bond.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. embibe.com In the context of halogenated heptenes, steric effects can influence which part of the molecule is more readily attacked.

In this compound:

The primary alkyl chloride at the C7 position is sterically unhindered, located at the end of a flexible alkyl chain. This makes it highly accessible to nucleophiles, favoring S_N2 reactions.

The vinyl bromide at the C2 position is part of the more rigid alkene structure. Access to this carbon for substitution is generally more restricted. However, for metal-catalyzed cross-coupling reactions, the catalyst's coordination to the C-Br bond is the critical step and is less affected by the steric bulk of the heptene chain itself.

The following interactive table outlines the key steric and electronic characteristics of the reactive sites in these compounds.

| Compound | Reactive Site | Dominant Electronic Effect | Steric Hindrance |

| This compound | C2 (Vinyl) | -I (Inductive) from Br | Moderate |

| C7 (Alkyl) | -I (Inductive) from Cl | Low | |

| 2-Bromo-1-heptene | C2 (Vinyl) | -I (Inductive) from Br | Moderate |

| 7-Chloro-1-heptene | C7 (Alkyl) | -I (Inductive) from Cl | Low |

| 7-Bromo-1-heptene | C7 (Alkyl) | -I (Inductive) from Br | Low |

Spectroscopic Characterization of 2 Bromo 7 Chloro 1 Heptene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering profound insights into the chemical environment of each atom within a molecule. For 2-Bromo-7-chloro-1-heptene, ¹H and ¹³C NMR are fundamental in piecing together its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique proton environment. The integration of these signals reveals the relative number of protons in each environment.

The vinylic protons at the C1 position are diastereotopic and will appear as two separate signals in the downfield region of the spectrum, typically between 5.5 and 6.5 ppm. The geminal coupling between these two protons would be small. Each of these vinylic protons will also be coupled to the proton at C2, resulting in a doublet of doublets for each.

The proton at the C2 position, being adjacent to the bromine atom and the double bond, is expected to resonate at a downfield chemical shift. The protons on the carbon adjacent to the chlorine atom (C7) would also be shifted downfield, typically appearing around 3.5 ppm as a triplet. The remaining methylene protons along the aliphatic chain (C3, C4, C5, and C6) would resonate in the more upfield region of the spectrum, generally between 1.3 and 2.2 ppm, with their signals likely overlapping.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Integration |

| H-1a (gem to Br) | ~6.2 | dd | J_gem ≈ 2, J_vic ≈ 9 | 1H |

| H-1b (cis to Br) | ~5.8 | dd | J_gem ≈ 2, J_vic ≈ 16 | 1H |

| H-2 | ~4.1 | m | - | 1H |

| H-3 | ~2.1 | m | - | 2H |

| H-4, H-5 | ~1.4-1.6 | m | - | 4H |

| H-6 | ~1.8 | m | - | 2H |

| H-7 | ~3.5 | t | J ≈ 6.5 | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its proximity to electronegative atoms.

The sp² hybridized carbons of the double bond (C1 and C2) will appear in the downfield region of the spectrum, typically between 110 and 140 ppm. The carbon bearing the bromine atom (C2) will be more deshielded than the terminal vinyl carbon (C1). The carbon atom bonded to the chlorine atom (C7) will also be significantly deshielded due to the electronegativity of chlorine, with a predicted chemical shift around 45 ppm. docbrown.info The remaining sp³ hybridized carbons of the methylene chain will resonate in the upfield region, generally between 25 and 35 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~118 |

| C2 | ~135 |

| C3 | ~33 |

| C4 | ~28 |

| C5 | ~32 |

| C6 | ~26 |

| C7 | ~45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish between the different types of carbon atoms. Methylene (CH₂) carbons would appear as negative signals, while methine (CH) and methyl (CH₃) carbons would appear as positive signals. In the case of this compound, the C1, C3, C4, C5, C6, and C7 carbons would produce negative signals, and the C2 carbon would give a positive signal.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons. For instance, a cross-peak would be expected between the vinylic protons at C1 and the proton at C2. Similarly, correlations would be observed between the protons at C3 and C2, C4 and C3, C5 and C4, C6 and C5, and finally between C7 and C6, confirming the linear heptene (B3026448) chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~45 ppm, confirming the C7-H7 connectivity.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For this compound (C₇H₁₂BrCl), the molecular ion peak would be observed. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4.

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations. Common fragmentation patterns for haloalkanes include the loss of a halogen atom or a hydrohalic acid molecule. libretexts.orgic.ac.uk

Predicted Major Fragments in the EI-MS of this compound:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 210/212/214 | [C₇H₁₂BrCl]⁺ | Molecular Ion |

| 131/133 | [C₇H₁₂Cl]⁺ | Loss of Br radical |

| 175/177 | [C₇H₁₂Br]⁺ | Loss of Cl radical |

| 95 | [C₇H₁₁]⁺ | Loss of Br and Cl radicals |

| 41 | [C₃H₅]⁺ | Allylic cleavage |

The fragmentation will also likely involve cleavage along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgwhitman.eduwhitman.edu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the ion, as different elemental formulas with the same nominal mass will have slightly different exact masses due to the mass defect of the constituent atoms.

For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₂BrCl. The calculated exact mass for the most abundant isotopic combination (C₇H₁₂⁷⁹Br³⁵Cl) would be compared to the experimentally measured exact mass of the molecular ion. A close match between these values would provide unambiguous confirmation of the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of this compound. It separates the compound from impurities or other reactants, and the mass spectrometer provides data on its molecular weight and structure.

In a GC analysis, the retention time of this compound would depend on the column's stationary phase and the temperature program. Its volatility is sufficient for standard GC analysis. Purity is determined by comparing the area of the peak corresponding to the compound to the total area of all peaks in the chromatogram.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundances of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl). pearson.comtutorchase.com Bromine isotopes are present in an approximate 1:1 ratio, while chlorine isotopes have a 3:1 ratio. libretexts.org This combination results in a characteristic pattern for the molecular ion (M) with significant peaks at M, M+2, and M+4. libretexts.orgnih.gov

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound (C7H12BrCl)

| Ion | Contributing Isotopes | Expected m/z | Predicted Relative Intensity |

|---|---|---|---|

| [M]+ | C7H1279Br35Cl | 210 | 100% |

| [M+2]+ | C7H1281Br35Cl / C7H1279Br37Cl | 212 | ~129% |

The fragmentation of this compound would likely proceed through pathways common for alkenes and halogenated alkanes. whitman.edulibretexts.org Key fragmentation patterns would include:

Allylic cleavage: Loss of the alkyl chain to form a stable allylic cation. whitman.eduyoutube.com

Loss of halogens: Cleavage of the C-Br and C-Cl bonds, resulting in fragments showing the loss of Br (79/81 Da), Cl (35/37 Da), or the corresponding hydrohalic acids (HBr or HCl). libretexts.org

Alkyl chain fragmentation: A series of peaks separated by 14 Da (corresponding to CH2 units) resulting from the cleavage of the heptene backbone. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. missouri.edumsu.edu The spectrum would be dominated by absorptions corresponding to the alkene and alkyl halide moieties.

The key expected absorption bands are:

=C-H Stretch: A peak just above 3000 cm-1, typically around 3080-3100 cm-1, is characteristic of the C-H stretching vibration of the vinyl group (=CH2). orgchemboulder.comlibretexts.orgpressbooks.pub

C-H Stretch (Alkyl): Strong absorptions in the 2850-2960 cm-1 range result from the symmetric and asymmetric stretching of C-H bonds in the methylene (CH2) groups of the carbon chain. libretexts.orgpressbooks.pub

C=C Stretch: A moderate absorption band around 1640-1680 cm-1 is expected for the carbon-carbon double bond stretch. orgchemboulder.comlibretexts.org

=C-H Bend: Out-of-plane bending (wagging) vibrations for the terminal alkene (=CH2) group are expected to produce strong bands in the 910-990 cm-1 region. orgchemboulder.comspectroscopyonline.com

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond typically appears in the 550-850 cm-1 range. orgchemboulder.comlibretexts.org

C-Br Stretch: The carbon-bromine bond stretch is expected at a lower frequency, generally between 515-690 cm-1. orgchemboulder.comlibretexts.org

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Terminal Alkene | =C-H Stretch | 3080 - 3100 | Medium |

| Alkyl | -C-H Stretch | 2850 - 2960 | Strong |

| Terminal Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Alkyl | -CH2- Bend (Scissoring) | ~1465 | Medium |

| Terminal Alkene | =C-H Bend (Wag) | 910 - 990 | Strong |

| Alkyl Chloride | C-Cl Stretch | 550 - 850 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. pressbooks.pub For a compound like this compound, which lacks an extended system of conjugated double bonds, significant absorption in the visible range (400-800 nm) is not expected, and the compound would appear colorless. docbrown.info

The primary electronic transitions for this molecule would occur in the ultraviolet region, likely below the 220 nm cutoff of standard UV-Vis spectrophotometers. pressbooks.pub The expected transitions include:

π → π* transition: Associated with the C=C double bond. For an isolated alkene, this transition typically occurs in the far UV region, around 170-190 nm. docbrown.infomasterorganicchemistry.com

n → σ* transitions: The non-bonding electrons on the bromine and chlorine atoms can be excited to an antibonding sigma orbital (σ*). These transitions for alkyl halides usually occur below 200 nm. masterorganicchemistry.com

σ → σ* transitions: Excitation of electrons from sigma (σ) bonding orbitals to antibonding (σ*) orbitals. These are high-energy transitions and occur at very short wavelengths in the far UV region. masterorganicchemistry.com

Because these transitions occur at low wavelengths, UV-Vis spectroscopy is less useful for detailed structural identification of this compound compared to MS and IR techniques, but it can be used to confirm the absence of conjugated impurities.

Table 3: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| C=C | π → π* | ~170 - 190 |

| C-Br | n → σ* | < 200 |

| C-Cl | n → σ* | < 200 |

Emerging Research Avenues and Prospects for 2 Bromo 7 Chloro 1 Heptene

Role in Complex Molecule Synthesis and Natural Product Analogues

There is no available research detailing the use of 2-Bromo-7-chloro-1-heptene as a building block or intermediate in the synthesis of complex molecules or natural product analogues.

Applications in Advanced Catalysis and Method Development

No studies have been found that investigate the application of this compound in the development of new catalytic systems or synthetic methodologies.

Polymer Chemistry and Materials Science Applications (e.g., as a monomer or cross-linker)

The potential for this compound to be used as a monomer, cross-linker, or otherwise in the field of polymer chemistry and materials science has not been explored in any published research.

Computational Investigations of Reactivity, Conformation, and Stereochemistry

While basic computational data may exist in chemical databases, there are no in-depth computational studies or investigations into the reactivity, conformational preferences, or stereochemistry of this compound available in the scientific literature.

Q & A

Q. What are effective synthetic routes for preparing 2-Bromo-7-chloro-1-heptene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of halogenated alkenes like this compound typically involves bromination/chlorination of precursor alkenes or selective functionalization of heptene derivatives. For example, radical bromination or electrophilic addition (e.g., using N-bromosuccinimide (NBS) for allylic bromination) can introduce bromine, while chlorination may employ reagents like SOCl₂ or Cl₂ under controlled conditions. Optimization requires monitoring reaction kinetics via GC-MS or NMR to adjust stoichiometry, temperature, and catalyst use (e.g., light or peroxides for radical initiation). Reference analogous protocols for bromo-chloro compounds in synthesis literature .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra for characteristic shifts. For example, the vinylic proton (C1) in 1-heptene derivatives typically appears at δ 5.0–6.0 ppm, while bromine and chlorine substituents deshield adjacent carbons. Compare with spectral databases or computational predictions .

- IR : Look for C=C stretching (~1650 cm⁻¹) and C-Br/C-Cl bonds (~550–650 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 208–210 for Br/Cl isotopes) and fragmentation patterns.

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer: Halogenated alkenes are prone to hydrolysis and photodegradation. Store under inert gas (N₂/Ar) at 0–6°C to minimize decomposition, as seen in similar bromo-chloro compounds . Use amber glassware to avoid light-induced reactions, and test purity via HPLC or TLC before experiments.

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) can optimize geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict regioselectivity in reactions. For instance, exact-exchange functionals improve accuracy for halogenated systems by accounting for electron correlation and spin-density gradients . Compare computed NMR chemical shifts with experimental data to validate models.

Q. What experimental and computational strategies resolve contradictions in reported reactivity data for halogenated alkenes?

Methodological Answer:

- Iterative Analysis : Replicate experiments under varying conditions (solvent, catalyst, temperature) to identify outliers.

- Data Triangulation : Cross-reference experimental results (e.g., kinetic studies) with DFT-predicted activation energies and spectroscopic simulations .

- Meta-Analysis : Systematically review literature to isolate variables (e.g., steric effects vs. electronic effects) causing discrepancies, as outlined in qualitative research frameworks .

Q. How can cross-coupling reactions (e.g., Heck, Suzuki) be designed to utilize this compound as a substrate?

Methodological Answer: The bromine and chlorine substituents offer orthogonal reactivity for sequential functionalization. For Suzuki coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids, prioritizing the bromine site due to higher leaving-group ability. Monitor reaction progress via NMR to optimize ligand choice (e.g., bulky ligands for steric control) and solvent polarity. Reference protocols for analogous bromo-chloro alkenes in palladium-catalyzed reactions .

Q. What are the challenges in quantifying environmental persistence or toxicity of this compound, and how can they be addressed?

Methodological Answer: Use OECD guidelines for biodegradation assays (e.g., 301F) and ecotoxicity tests (e.g., Daphnia magna LC50). Computational tools like ECOSAR predict toxicity based on QSAR models, while GC-MS/MS quantifies environmental residues. Address data gaps by comparing with structurally related compounds (e.g., brominated phenols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.